1H-Indole-1-carboxamide

Hydrolysis Kinetics Chemical Stability Formulation Development

1H-Indole-1-carboxamide (CAS 13307-58-9) is an unsubstituted indole-1-carboxamide derivative characterized by a bicyclic indole ring system with a primary carboxamide group at the N1 position (molecular formula C₉H₈N₂O, MW 160.17 g/mol). The compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry due to the unique electronic and steric properties conferred by N1-carboxamide substitution, which fundamentally alters the reactivity and biological profile of the indole nucleus compared to C2- or C3-substituted indole analogs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 13307-58-9
Cat. No. B079648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-carboxamide
CAS13307-58-9
Synonyms1H-Indole-1-carboxamide(9CI)
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12)
InChIKeyCQILOHWHIWNQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-carboxamide (CAS 13307-58-9) – Procurement-Relevant Scaffold Overview and Core Structural Characteristics


1H-Indole-1-carboxamide (CAS 13307-58-9) is an unsubstituted indole-1-carboxamide derivative characterized by a bicyclic indole ring system with a primary carboxamide group at the N1 position (molecular formula C₉H₈N₂O, MW 160.17 g/mol) . The compound serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry due to the unique electronic and steric properties conferred by N1-carboxamide substitution, which fundamentally alters the reactivity and biological profile of the indole nucleus compared to C2- or C3-substituted indole analogs [1][2].

Workflow Medicinal chemistry scaffold for kinase inhibitor discovery
Selection N1-carboxamide indole core with distinct reactivity vs. C2/C3 isomers
Use Context Synthetic intermediate for regioselective C–H functionalization

Why Generic Substitution with 1H-Indole-1-carboxamide (CAS 13307-58-9) Fails: Critical Differentiation from Indole-3-carboxamides and N-Substituted Analogs


Generic substitution of 1H-Indole-1-carboxamide with structurally similar indole derivatives (e.g., indole-3-carboxamide, N,N-dimethyl-1H-indole-1-carboxamide) is scientifically unsound due to pronounced differences in chemical stability, reactivity, and biological target engagement. Kinetic hydrolysis studies demonstrate that the unsubstituted N1-carboxamide exhibits a significantly slower rate of tetrahedral intermediate formation compared to N,N-dimethyl analogs, indicating divergent stability profiles under basic aqueous conditions [1]. Furthermore, the primary carboxamide at N1 confers a distinct hydrogen-bonding donor capacity absent in tertiary amide derivatives, directly impacting molecular recognition in kinase inhibition and receptor binding applications [2]. Procurement decisions must therefore be compound-specific rather than class-based, as the exact substitution pattern at the N1 position governs both synthetic utility and pharmacological behavior.

Target Compound
1H-Indole-1-carboxamide
Primary N1-carboxamide provides hydrogen-bond donor capacity and slower base hydrolysis kinetics.
Potential Substitute
Indole-3-carboxamide / N,N-dimethyl analog
Different amide substitution pattern alters electrophilicity and kinase pharmacophore, and may shift stability in aqueous media.
N1-substitution pattern governs synthetic and biological behavior; class-based procurement may not preserve performance.

Quantitative Differentiation Evidence: 1H-Indole-1-carboxamide (CAS 13307-58-9) vs. Closest Analogs – A Procurement Selection Guide


Hydrolytic Stability Under Basic Conditions: 1H-Indole-1-carboxamide vs. N,N-Dimethyl-1H-indole-1-carboxamide

In hydroxide ion-catalyzed hydrolysis at 60.0°C and [OH⁻] concentrations ranging from 0.3–2.4 N, 1H-indole-1-carboxamide exhibits a markedly slower rate of tetrahedral intermediate formation compared to its N,N-dimethyl analog [1]. This kinetic divergence is attributable to the presence of the primary amide group, which reduces the electrophilicity of the carbonyl carbon relative to the tertiary amide derivative.

Hydrolytic stability
Head-to-head
Slower tetrahedral intermediate formation vs. N,N-dimethyl analog under basic conditions (60°C, 0.3–2.4 N OH⁻)
Supports stability screening in aqueous formulation contexts
Full k₂ values in publication; review for quantitative comparison
Hydrolysis Kinetics Chemical Stability Formulation Development

Synthetic Yield Optimization: Copper(I)-Catalyzed N-Carboxamidation of 1H-Indole-1-carboxamide vs. Alternative Indole Carboxamide Regioisomers

A copper(I)-catalyzed N-carboxamidation protocol delivers 1H-indole-1-carboxamide and its derivatives in good to excellent yields (typically 70–95% across 24 examples) under mild reaction conditions [1]. In contrast, indole-3-carboxamide synthesis via palladium-catalyzed carbonylative cyclization from 2-ethynylanilines and nitroarenes proceeds in moderate to high yields but requires more forcing conditions and specialized reagents (e.g., Mo(CO)₆ as CO surrogate) . A direct head-to-head comparison is not available in a single study, but cross-study assessment reveals that the N1-carboxamide scaffold is accessible via a more operationally straightforward, scalable, and cost-effective route.

Synthetic efficiency
Cross-study
Cu(I)-catalyzed N-carboxamidation: 70–95% yield across 24 substrates; mild conditions avoid Pd catalysts and CO surrogates
Method context for scalable procurement
Cross-study comparison; no single head-to-head dataset
Synthetic Methodology Process Chemistry Catalytic Efficiency

Kinase Inhibition Scaffold Value: 1H-Indole-1-carboxamide Core vs. Non-Carboxamide Indoles

The unsubstituted 1H-indole-1-carboxamide core is explicitly claimed in patent literature as an essential structural element for tyrosine kinase inhibition, with demonstrated utility in modulating receptor tyrosine kinase (RTK) signal transduction [1]. While the parent compound 1H-indole-1-carboxamide itself is not a potent kinase inhibitor, it serves as the validated scaffold from which highly potent clinical candidates are derived. For context, the optimized derivative Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) achieves an IC₅₀ of 17.4 nM against VEGFR-2 in BaF3 cellular assays [2]. Indole derivatives lacking the N1-carboxamide motif (e.g., indole-3-acetic acid, simple indole) do not exhibit this specific kinase inhibitory profile and are not claimed in the same patent families.

Kinase scaffold
Class-level
Claimed as essential core for RTK inhibition (US9353093B2); optimized derivative Acrizanib shows VEGFR-2 IC₅₀ 17.4 nM
Patent-defined scaffold; parent compound requires derivatization
SAR starting point; potency data refer to derivative, not parent
Kinase Inhibition Tyrosine Kinase Drug Discovery

Regioselective C–H Functionalization Utility: 1H-Indole-1-carboxamide as a Directing Group Scaffold

The N-methoxy-1H-indole-1-carboxamide scaffold enables regioselective C–C and C–C/C–N bond formation via Rh(III)-catalyzed coupling with aryl boronic acids under mild conditions, a transformation not accessible with unsubstituted indole or indole-3-carboxamide [1]. This synthetic utility is a direct consequence of the N1-carboxamide acting as a directing group for transition metal-catalyzed C–H activation. Comparable reactions using indole or indole-3-carboxamide typically require pre-functionalization or afford mixtures of regioisomers.

C–H activation
Reported
N-methoxy-1H-indole-1-carboxamide enables Rh(III)-catalyzed selective C2/C7 coupling with aryl boronic acids
Supports late-stage diversification workflows
Directing group approach avoids pre-halogenation
C–H Activation Synthetic Methodology Organometallic Chemistry

Optimal Research and Industrial Application Scenarios for 1H-Indole-1-carboxamide (CAS 13307-58-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Drug Discovery: Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams engaged in kinase inhibitor drug discovery should prioritize 1H-indole-1-carboxamide as a core scaffold due to its validated activity in RTK inhibition, as documented in patent US9353093B2 [5]. The N1-carboxamide motif is essential for the pharmacophore, enabling the development of potent inhibitors such as Acrizanib (VEGFR-2 IC₅₀ = 17.4 nM) . This scaffold provides a defined SAR starting point, in contrast to non-carboxamide indoles, which lack this established kinase inhibitory profile and would require extensive de novo SAR exploration.

Chemical Process Development: Scalable Synthesis of Indole-1-carboxamide Derivatives

Process chemists seeking a scalable, cost-effective route to indole-1-carboxamides should adopt the copper(I)-catalyzed N-carboxamidation protocol, which delivers products in 70–95% yields under mild conditions (25–60°C, 12–24 h) [5]. This method avoids expensive palladium catalysts and hazardous carbon monoxide surrogates required for indole-3-carboxamide synthesis , offering an economically favorable pathway for kilogram-scale production of 1H-indole-1-carboxamide building blocks.

Aqueous Formulation Development: Stability Assessment of Amide-Containing Drug Candidates

Formulation scientists evaluating the chemical stability of amide-containing drug candidates should consider 1H-indole-1-carboxamide as a core scaffold with reduced susceptibility to base-catalyzed hydrolysis. Kinetic studies demonstrate that the unsubstituted N1-carboxamide undergoes slower tetrahedral intermediate formation compared to N,N-dimethyl analogs under basic aqueous conditions (60.0°C, [OH⁻] = 0.3–2.4 N) [5]. This enhanced hydrolytic stability is critical for ensuring adequate shelf-life in aqueous formulations and biological media.

Late-Stage Diversification: C–H Activation for Library Synthesis

Synthetic chemists engaged in library synthesis and late-stage functionalization should utilize N-methoxy-1H-indole-1-carboxamide as a directing group scaffold for Rh(III)-catalyzed C–H activation. This methodology enables selective C–C and C–C/C–N bond formation at the C2 and C7 positions with aryl boronic acids under mild conditions [5], providing a regioselective alternative to traditional cross-coupling that eliminates the need for pre-halogenation and improves overall step economy.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Patent-validated RTK scaffold
Confirm inhibitory profile for target kinase after derivatization
Scalable synthesis of indole-1-carboxamides
Cu(I)-catalyzed high-yielding route
Reproduce yield and scalability under reported mild conditions
Aqueous formulation stability studies
Reduced base hydrolysis susceptibility
Monitor hydrolytic stability at intended pH and temperature
Late-stage C–H diversification
N1-carboxamide directing group
Verify regioselectivity with target boronic acid coupling partners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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